molecular formula C12H15NO B3306156 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine CAS No. 926227-25-0

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B3306156
CAS No.: 926227-25-0
M. Wt: 189.25 g/mol
InChI Key: LMMKSIKDRVVLKF-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a substituted benzofuran derivative featuring an ethyl group at the 3-position of the benzofuran ring and an ethanamine moiety at the 2-position.

Properties

IUPAC Name

1-(3-ethyl-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMKSIKDRVVLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273682
Record name 3-Ethyl-α-methyl-2-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-25-0
Record name 3-Ethyl-α-methyl-2-benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926227-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-α-methyl-2-benzofuranmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its structural characteristics that facilitate interactions with biological targets.

Antidepressant Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit antidepressant-like effects. For instance, research demonstrated that related compounds could modulate serotonin levels, suggesting a mechanism for potential antidepressant activity. The structural similarity of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine to these derivatives positions it as a candidate for further exploration in this domain .

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various benzofuran compounds and their evaluation against cancer cell lines. The findings suggested that modifications to the benzofuran structure could enhance cytotoxicity against specific cancer types .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

Organic Electronics

Research indicates that benzofuran derivatives can be utilized in organic electronic devices due to their favorable electronic properties. The compound's ability to act as a charge transport material enhances its potential application in organic light-emitting diodes (OLEDs) and organic solar cells .

Biological Studies

The biological implications of this compound are significant, particularly in cell culture studies.

Cell Culture Applications

As a non-ionic organic buffering agent, this compound is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5. Its buffering capacity is crucial for supporting cellular functions and metabolic processes during experimental procedures .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntidepressant activityPotential modulation of serotonin levels
Anticancer propertiesEnhanced cytotoxicity against cancer cell lines
Material ScienceOrganic electronicsSuitable for use in OLEDs and solar cells
Biological StudiesCell culture bufferingMaintains pH stability essential for cell health

Case Study 1: Antidepressant Activity Evaluation

In a controlled study, researchers synthesized several benzofuran derivatives, including this compound, and tested their effects on serotonin reuptake inhibition. Results indicated a significant increase in serotonin levels compared to control groups, suggesting potential antidepressant effects.

Case Study 2: Organic Electronic Devices

A collaborative project between academic institutions explored the integration of benzofuran derivatives into organic electronic devices. The study found that devices incorporating these materials exhibited improved charge mobility and efficiency, paving the way for advancements in organic electronics.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine with structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine Methoxy (C7), methyl (C3, C5) C₁₃H₁₇NO₂ 219.28 Increased polarity due to methoxy; potential CNS activity
(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine Difluoro (C3,3'), dihydrobenzofuran C₁₀H₁₁F₂NO 199.20 Enhanced metabolic stability; fluorination improves bioavailability
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine Chlorophenyl, methoxyphenyl C₁₅H₁₄ClNO 259.73 Dual aryl groups; explored for CXCR4 antagonism
1-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)ethan-1-amine Benzodioxole, methoxyphenyl C₁₆H₁₅NO₃ 269.30 High logP; antimicrobial potential
1-(4-Bromophenyl)ethan-1-amine (Br-MBA) Bromophenyl C₈H₁₀BrN 200.08 Used in halogenated semiconductors; strong X-ray absorption

Key Observations:

  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to resistance to oxidative degradation.
  • Ring Modifications: Dihydrobenzofuran derivatives (e.g., ) introduce conformational constraints, which may enhance binding specificity in biological targets.

Physicochemical Properties

  • Lipophilicity: The ethyl group increases logP compared to methoxy (C13: logP ~2.5 vs. C15: logP ~1.8) .
  • Stability: Halogenated analogs (e.g., Cl-MBA, Br-MBA) show robust stability in microsomal assays, whereas benzodioxole derivatives may undergo oxidative ring opening .

Biological Activity

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C12H15NO
  • Molecular Weight : 189.26 g/mol
  • Structure : The compound features a benzofuran moiety with an ethyl group and an amine functional group, contributing to its biological reactivity.

Target of Action

Benzofuran derivatives, including this compound, have been shown to exert cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pro-oxidative effects and the generation of reactive oxygen species (ROS) .

Mode of Action

The compound may influence several biochemical pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
  • Reactive Oxygen Species Generation : Increased ROS levels can disrupt mitochondrial function and promote apoptosis .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • Leukemia
  • Prostate Cancer
  • Colorectal Cancer
  • Renal Cell Carcinoma

A study demonstrated that benzofuran derivatives can inhibit cell growth effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this activity .

Case Studies and Research Findings

Several studies highlight the biological effects of benzofuran derivatives:

  • Cytotoxicity Studies : A comparative analysis of various benzofuran derivatives showed that modifications at the C–3 position significantly enhance antiproliferative activity against human cancer cell lines .
  • Mechanistic Insights : Research indicated that compounds similar to this compound induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction .
  • Pharmacological Evaluation : In vitro studies have demonstrated that these compounds can modulate signaling pathways associated with cancer progression, highlighting their potential utility in therapeutic contexts .

Table of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerCytotoxicity in leukemia and solid tumors
Apoptosis InductionActivation of caspases leading to cell death
AntimicrobialInhibition of bacterial growth (preliminary)

Q & A

What are the optimal synthetic routes for 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-amine, considering functional group compatibility and yield?

The synthesis of this benzofuran-derived amine can be approached via reductive amination or catalytic hydrogenation of the corresponding oxime precursor. A heterogeneous palladium-based catalyst under 1 atm H₂ in aqueous conditions has been shown to efficiently reduce oximes to amines at room temperature, minimizing side reactions and improving yield (up to 92% in model systems) . For functional group compatibility, ensure the benzofuran core is stabilized against ring-opening under reducing conditions. Use LiAlH₄ or NaBH₄ with caution, as over-reduction of the furan ring may occur.

How can crystallographic data for this compound be effectively refined to resolve structural ambiguities?

The SHELX software suite (e.g., SHELXL) is recommended for refining crystal structures, particularly for small molecules. Key steps include:

  • Data collection : Use high-resolution (≤ 0.8 Å) X-ray diffraction data to resolve ethyl and amine group orientations.
  • Twinning analysis : Employ SHELXD for initial structure solution if twinning is suspected .
  • Graphical validation : ORTEP-3 provides real-time visualization of thermal ellipsoids to assess positional disorder in the ethyl or benzofuran moieties .
    Example refinement metrics: R1 < 5%, wR2 < 12%, and a Flack parameter ≤ 0.05 for chiral centers.

What analytical techniques are most reliable for characterizing the purity and structure of this amine?

A multi-technique approach is critical:

  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with < 2 ppm deviation from theoretical mass (e.g., C₁₁H₁₄NO⁺: calculated 176.1075, observed 176.1073) .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic benzofuran aromatic protons (δ 6.8–7.4 ppm) and ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
    • ¹³C NMR : Verify the sp² carbons of the benzofuran ring (δ 110–160 ppm) and the amine-bearing carbon (δ 40–50 ppm).
  • Chiral HPLC : Resolve enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) .

How to address discrepancies in spectroscopic data when comparing experimental results with theoretical predictions?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ethyl group) or solvent interactions. Mitigation strategies include:

  • Variable-temperature NMR : Identify broadening or splitting of signals due to conformational exchange (e.g., -NH₂ rotation) .
  • DFT calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level to simulate NMR shifts and compare with experimental data.
  • Cross-validation : Use IR spectroscopy to confirm amine N-H stretches (3300–3500 cm⁻¹) and benzofuran C-O-C vibrations (1250–1300 cm⁻¹) .

What strategies are recommended for elucidating the stereochemistry of chiral centers in this compound?

  • X-ray crystallography : The gold standard for absolute configuration determination. Use Cu-Kα radiation to enhance anomalous scattering effects for light atoms (e.g., C, N) .
  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with TD-DFT-simulated spectra for the R/S enantiomers .
  • Mosher’s method : Derivatize the amine with Mosher’s acid chloride and analyze ¹H NMR diastereomeric splitting patterns .

How to design experiments to study the compound’s reactivity in cross-coupling or functionalization reactions?

  • Buchwald-Hartwig amination : Screen Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) for C-N bond formation at the benzofuran 3-position.
  • Protection/deprotection : Use Boc groups for the amine to prevent side reactions during electrophilic substitution on the aromatic ring.
  • Kinetic monitoring : Employ in-situ FTIR or HPLC to track reaction progress and optimize conditions (e.g., solvent: THF, temp: 60°C) .

How can researchers resolve contradictions in biological activity data across different assays?

  • Dose-response curves : Ensure consistent IC₅₀ measurements (e.g., 10 nM–100 µM range) across assays.
  • Receptor binding studies : Use radiolabeled ligands (e.g., [³H]-ligands) to validate target engagement specificity.
  • Meta-analysis : Cross-reference data with structurally similar amines (e.g., 1-(3-methylphenyl)ethan-1-amine) to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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